molecular formula C7H12N4 B1451536 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine CAS No. 82020-89-1

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B1451536
CAS No.: 82020-89-1
M. Wt: 152.2 g/mol
InChI Key: FSXYDLJFFPKKKD-UHFFFAOYSA-N
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Description

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic organophosphorus pesticide, also known as Diazinon . It is used as an insecticide, acaricide, and nematicide . It can influence numerous insects through inactivating acetyl choline esterase (ACHE) enzymes .


Synthesis Analysis

Diazinon was developed in 1952 by Ciba-Geigy, a Swiss chemical company (later Novartis and then Syngenta) . The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular formula of Diazinon is C12H21N2O3PS . The IUPAC name for diazinon is O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate .


Chemical Reactions Analysis

Diazinon can be degraded through several physical and chemical food processing procedures due to its degradation in high temperatures and its susceptibility to oxidation as well as acidic and basic conditions . The nucleophilic degradation of diazinon was carried out in the monophasic regime at 298 K .


Physical And Chemical Properties Analysis

Diazinon is a colorless to dark brown liquid . It has a molecular weight of 304.3 g/mol . It is completely miscible in acetone, benzene, ethanol, toluene, xylene and is soluble in petroleum oils .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including compounds like 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, have been a focal point in medicinal chemistry due to their versatile biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, to anti-inflammatory effects. Triazines have been identified as core moieties for developing future pharmacological agents due to their potent pharmacological activities across a spectrum of biological models (Verma, Sinha, & Bansal, 2019).

Agricultural and Pharmaceutical Applications

Amino-1,2,4-triazoles, closely related to this compound, are essential raw materials in the fine organic synthesis industry. They are utilized in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. These derivatives also find applications in producing heat-resistant polymers, products with fluorescent properties, and ionic liquids used across biotechnology, energy, and applied sciences (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Eco-friendly Synthesis and Environmental Applications

Research into eco-friendly synthesis methods for triazine derivatives, including this compound, highlights the growing importance of sustainable chemical processes. These compounds are well-documented in literature for their diverse applications, underscoring their significance in environmental science and green chemistry practices (Rani & Kumari, 2020).

High Energy Density Materials

The research on high-nitrogen azine energetic compounds, including triazine derivatives, illustrates their application in developing advanced materials with high energy density. These materials are pivotal in propellants, mixed explosives, and gas generators, showcasing the broad potential of triazine-based compounds in the field of energetic materials (Yongjin & Shuhong, 2019).

Mechanism of Action

Target of Action

The primary target of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, also known as Diazinon, is the acetylcholine esterase (ACHE) enzyme . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for breaking down acetylcholine, a neurotransmitter substance .

Mode of Action

This compound acts by inactivating the ACHE enzyme . This inactivation leads to an atypical aggregation of acetylcholine in the pests’ nervous system . The accumulation of acetylcholine causes overstimulation of the nervous system, leading to the death of the pest .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting the ACHE enzyme, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine .

Pharmacokinetics

It is known that this compound can enter an organism’s body through the skin, digestive system, and respiratory route . Once inside the body, it is converted into a more toxic compound, diazoxon .

Result of Action

The result of the action of this compound is the death of the pest. The overstimulation of the nervous system caused by the accumulation of acetylcholine leads to paralysis and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound is moderately persistent but highly mobile in the environment . It is also susceptible to degradation in high temperatures and under acidic and basic conditions . Therefore, the effectiveness of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Safety and Hazards

Diazinon has potential toxicity to humans and other animals . Routes of contact for Diazinon include breathing it, consuming it, or contact with skin . The negative health effects when in contact with Diazinon includes eye watering, drool or runny nose, not having any appetite, throwing up, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound binds to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is essential for understanding its potential use in treating conditions related to neurotransmitter imbalances.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine . This can enhance synaptic transmission and potentially improve cognitive functions. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in the cholinergic system. In non-neuronal cells, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle paralysis, respiratory distress, and even death. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses can lead to long-term changes in cellular and physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as acetylcholinesterase . The compound is metabolized in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . It may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXYDLJFFPKKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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